molecular formula C10H11BN2O3 B14081895 (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid

(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14081895
M. Wt: 218.02 g/mol
InChI Key: YMDTVUVETMCPMX-UHFFFAOYSA-N
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Description

(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative with a pyrazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 3-methoxyphenylhydrazine with a suitable boronic acid precursor.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in Suzuki-Miyaura cross-coupling reactions .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the methoxyphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination enhances its utility in various synthetic and research applications .

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

[1-(3-methoxyphenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-16-10-4-2-3-9(5-10)13-7-8(6-12-13)11(14)15/h2-7,14-15H,1H3

InChI Key

YMDTVUVETMCPMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=CC=C2)OC)(O)O

Origin of Product

United States

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